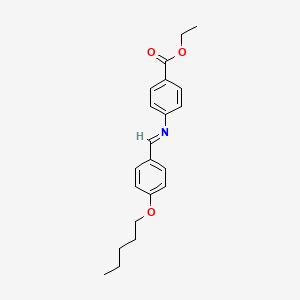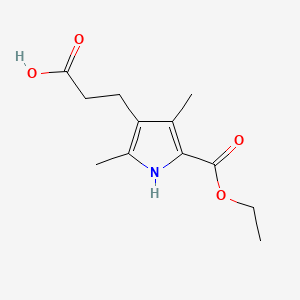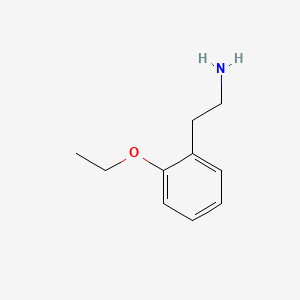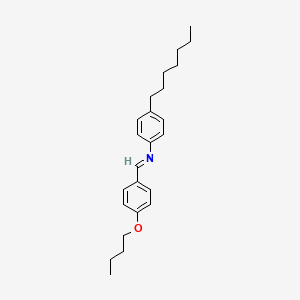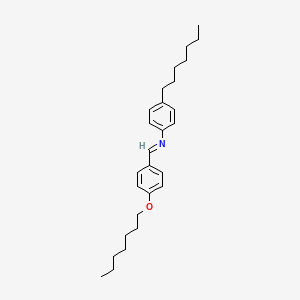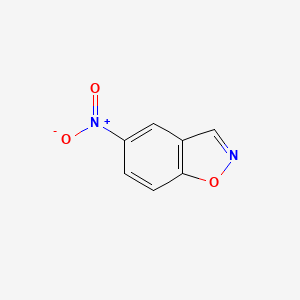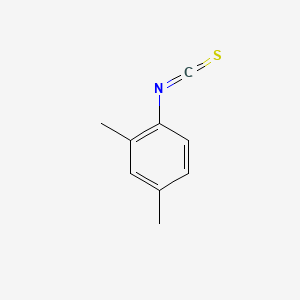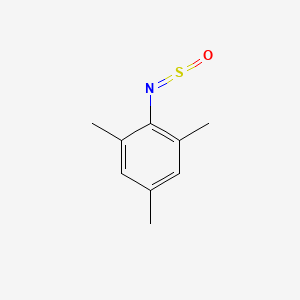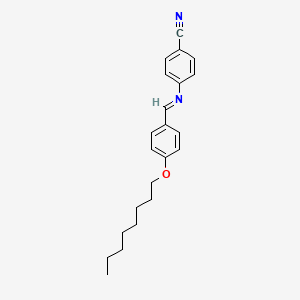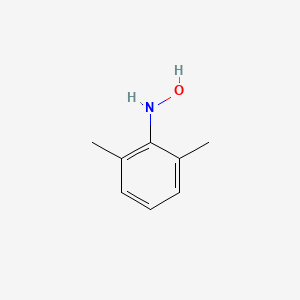
N-(2,6-dimethylphenyl)hydroxylamine
概要
説明
N-(2,6-dimethylphenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,6-dimethylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
N-(2,6-dimethylphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of N-(2,6-dimethylphenyl)nitroso compounds using reducing agents such as sodium dithionite or zinc in acetic acid. The reaction typically proceeds under mild conditions, yielding the desired hydroxylamine compound.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of nitro compounds. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under controlled pressure and temperature.
化学反応の分析
Types of Reactions
N-(2,6-dimethylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-(2,6-dimethylphenyl)nitroso compounds.
Reduction: It can be reduced to form N-(2,6-dimethylphenyl)amine.
Substitution: It can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various electrophiles can be used to introduce different functional groups.
Major Products Formed
Oxidation: N-(2,6-dimethylphenyl)nitroso compounds.
Reduction: N-(2,6-dimethylphenyl)amine.
Substitution: Depending on the electrophile used, various substituted derivatives can be formed.
科学的研究の応用
N-(2,6-dimethylphenyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential role in biological systems, particularly in the formation of DNA adducts.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of N-(2,6-dimethylphenyl)hydroxylamine involves its ability to form reactive intermediates, such as nitrenium ions, under certain conditions. These intermediates can interact with various molecular targets, including DNA, leading to the formation of DNA adducts. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
N-phenylhydroxylamine: Similar in structure but lacks the methyl groups on the phenyl ring.
N-(2,6-dimethylphenyl)amine: Similar but lacks the hydroxylamine group.
N-(2,6-dimethylphenyl)nitroso compounds: Oxidized form of N-(2,6-dimethylphenyl)hydroxylamine.
Uniqueness
This compound is unique due to the presence of both the hydroxylamine group and the 2,6-dimethylphenyl ring. This combination imparts distinct chemical properties, such as its reactivity and stability, making it valuable for various applications in research and industry.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(2)8(6)9-10/h3-5,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVSZHCWKQTSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184945 | |
| Record name | Benzenamine, N-hydroxy-2,6-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3096-63-7 | |
| Record name | N-Hydroxy-2,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylphenylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-hydroxy-2,6-dimethyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIMETHYLPHENYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ8EDF3D00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(2,6-dimethylphenyl)hydroxylamine form and what are its potential implications for human health?
A1: this compound (DMHA) is a metabolite of 2,6-dimethylaniline (2,6-DMA), a compound classified as a potential human carcinogen []. Research suggests that DMHA formation is primarily driven by the cytochrome P450 enzyme 2A6 in the liver []. DMHA's significance stems from its ability to form hemoglobin adducts, which serve as biomarkers of 2,6-DMA exposure and potential carcinogenicity [].
Q2: What is the mechanism behind the rearrangement of this compound to form substituted 2,6-dimethylacetanilides?
A2: this compound, when acylated to form O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines, undergoes a fascinating rearrangement. In acetonitrile, it forms a stable cyclohexadiene intermediate, 1,5-dimethyl-5-aroyloxy-6-N-acetyliminocyclohexa-1,3-diene []. This intermediate can react in aqueous solutions through different pathways. In an acid-catalyzed reaction, it leads to the formation of meta-substituted 2,6-dimethylacetanilides (both the -aroyloxy and -hydroxy derivatives). This occurs via conjugate addition of water to the N-protonated cyclohexadiene or an intramolecular reaction with the carbonyl group, potentially through a 1,3-dioxolan-2-ylium ion intermediate [].
Q3: Can you elaborate on the reactivity of the intermediates formed during the rearrangement of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines and their biological relevance?
A3: The rearrangement of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines generates not one, but three distinct electrophilic species []. The first is a highly reactive and non-selective cation formed by the heterolysis of the cyclohexadiene intermediate. The second is the N-protonated cyclohexadiene, which demonstrates lower reactivity and greater selectivity compared to the cation. Finally, the neutral cyclohexadiene itself can act as an electrophile, albeit a relatively weak one, reacting primarily with strong nucleophiles like thiol anions [].
Q4: How does the structure of the O-aroyl group influence the rearrangement of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines?
A4: The nature of the aroyl group in O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines significantly influences its solvolysis in aqueous solutions []. Studies employing various aroyl substituents like benzoyl, 3-nitrobenzoyl, and pentafluorobenzoyl (compounds 1a, 1b, and 1c, respectively) have provided valuable insights []. These compounds undergo rate-limiting ionization, forming nitrenium:carboxylate ion pairs. These ion pairs can either collapse to form the reactive cyclohexadiene intermediates (as discussed earlier) or directly proceed to form para-substituted products []. Notably, the ratio of para-substituted products formed directly from the starting material differs from that obtained via the cyclohexadiene pathway, suggesting that the initial ion pair and the one formed from cyclohexadiene ionization are not identical [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





